molecular formula C23H22N4O2 B2555263 1-(3-cyanoquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide CAS No. 1207038-58-1

1-(3-cyanoquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B2555263
CAS No.: 1207038-58-1
M. Wt: 386.455
InChI Key: DUGIBINYABGRAT-UHFFFAOYSA-N
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Description

1-(3-cyanoquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyanoquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction.

    Coupling Reactions: The final step involves coupling the quinoline derivative with the piperidine derivative using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyanoquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-

Properties

IUPAC Name

1-(3-cyanoquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-29-21-9-5-4-8-20(21)26-23(28)16-10-12-27(13-11-16)22-17(14-24)15-25-19-7-3-2-6-18(19)22/h2-9,15-16H,10-13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGIBINYABGRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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